

Fijimycin C: A Marine-Derived Depsipeptide with Potent Anti-MRSA Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fijimycin C*

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An In-depth Technical Guide on the Discovery, Characterization, and Biological Activity of **Fijimycin C**

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant *Staphylococcus aureus* (MRSA), poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents from diverse environmental niches. Marine microorganisms, particularly actinomycetes, have proven to be a prolific source of structurally unique and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and antibacterial properties of **Fijimycin C**, a depsipeptide belonging to the etamycin class, isolated from a marine-derived *Streptomyces* species.

Discovery and Origin

Fijimycin C, along with its congeners **Fijimycin A** and **B**, was discovered during a screening program aimed at identifying new antibiotics from marine actinomycetes. It was isolated from the fermentation broth of *Streptomyces* sp. strain CNS-575, which was cultured from a marine sediment sample collected in the coastal waters of Nasese, Fiji.^{[1][2][3][4]} This discovery highlights the potential of marine environments as a reservoir for novel therapeutic leads.

Chemical and Physical Properties

Fijimycin C is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester linkages in their structure. Its molecular and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄₄ H ₆₂ N ₈ O ₁₂	[3]
Molecular Weight	894.44 g/mol	[3]
Appearance	Amorphous white powder	[3][4]
Class	Etamycin-class depsipeptide	[1][2][3][4]

Antibacterial Activity

Fijimycin C exhibits significant in vitro antibacterial activity against various strains of methicillin-resistant *Staphylococcus aureus* (MRSA). The minimum inhibitory concentration (MIC₁₀₀), the lowest concentration of the compound that completely inhibits visible growth, was determined against three different MRSA strains.

MRSA Strain	Description	MIC ₁₀₀ (µg/mL)	Reference
ATCC33591	Hospital-associated	4	[3]
Sanger 252	Sequenced hospital-associated	8	[3]
UAMS1182	Community-associated	4	[3]

Experimental Protocols

This section provides a detailed description of the methodologies employed in the isolation, structure elucidation, and biological evaluation of **Fijimycin C**.

Fermentation and Extraction

- Microorganism: Streptomyces sp. strain CNS-575.
- Culture Medium: A1Bfe+C liquid medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO_3 , 40 mg $\text{Fe}_2(\text{SO}_4)_3 \cdot 4\text{H}_2\text{O}$, 100 mg KBr per 1 L of seawater).[4]
- Fermentation Conditions: The strain was cultured in 1 L volumes of the medium at 27°C for 6 days with continuous shaking at 215 rpm.[4]
- Extraction: At the end of the fermentation period, pre-sterilized Amberlite XAD-7 resin (20 g/L) was added to the culture to adsorb the secondary metabolites. The culture and resin were shaken for an additional two hours. The resin and cell mass were collected by filtration, washed with deionized water, and then extracted with ethyl acetate. The resulting organic extract was concentrated under reduced pressure to yield the crude extract.[4]

Isolation and Purification

The crude extract was subjected to a multi-step purification process to isolate **Fijimycin C**.

- Initial Fractionation: The crude extract was fractionated using vacuum liquid chromatography (VLC) on a silica gel column with a step gradient of solvents of increasing polarity.
- High-Performance Liquid Chromatography (HPLC): The fraction containing the fijimycins was further purified by reversed-phase HPLC.[4]
 - Column: Phenomenex Luna C18 (10 mm x 250 mm, 5 μm).[4]
 - Mobile Phase: A gradient of acetonitrile in water.
 - Detection: UV at 254 nm.[4]
 - Elution: **Fijimycin C** was eluted as a minor metabolite.[4]

Structure Elucidation

The planar and stereochemical structure of **Fijimycin C** was determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of **Fijimycin C**.[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (^1H) and 2D (COSY) NMR experiments were conducted to establish the connectivity of the atoms and the amino acid sequence.[\[3\]](#)
- Marfey's Method for Stereochemistry Determination:
 - Acid Hydrolysis: **Fijimycin C** was completely hydrolyzed into its constituent amino acids using 6 N HCl at 110°C.[\[3\]](#)
 - Derivatization: The amino acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA).[\[3\]](#)
 - LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by LC-MS and their retention times were compared to those of derivatized D- and L-amino acid standards to determine the absolute configuration of each amino acid residue.[\[3\]](#)

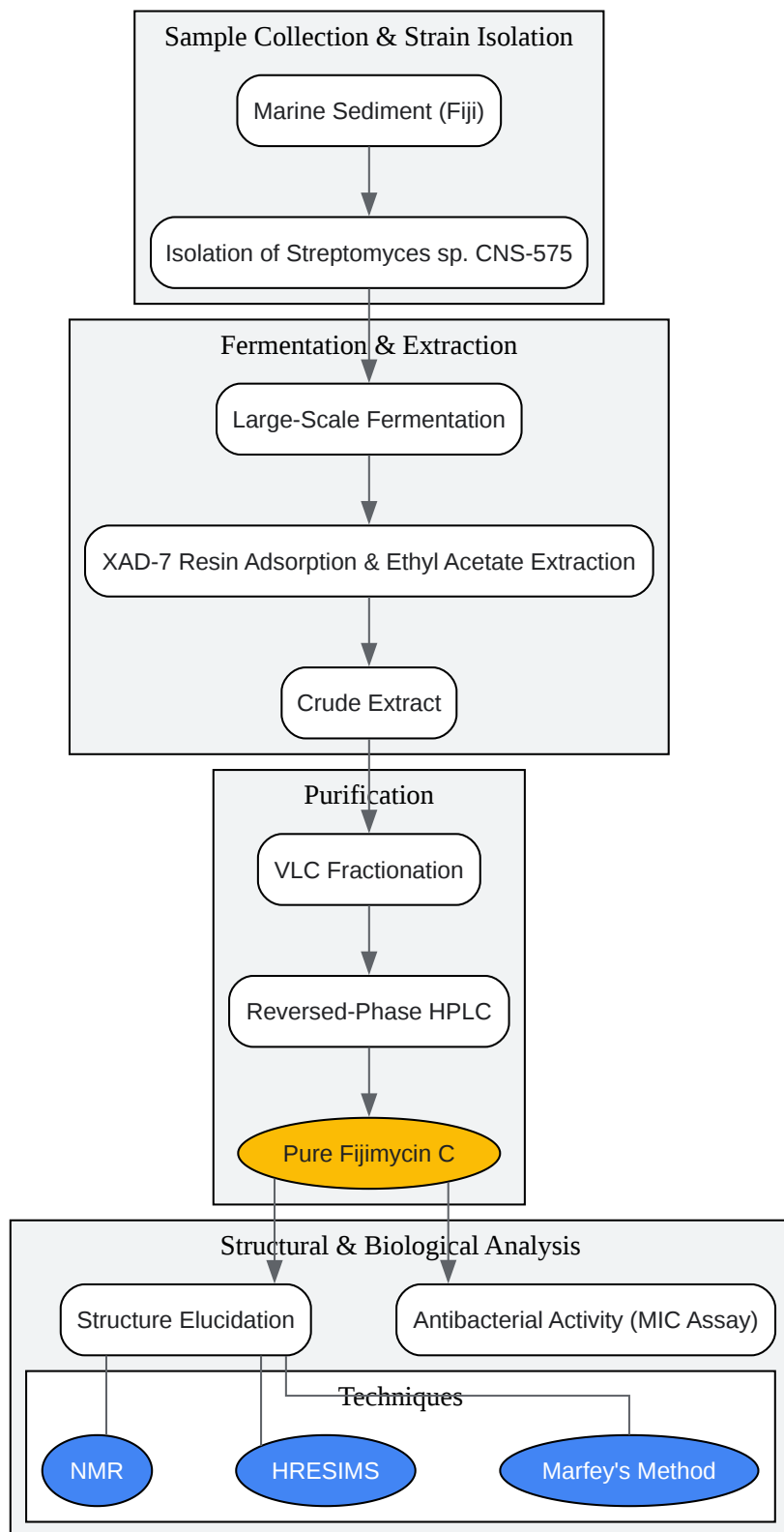
Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of **Fijimycin C** against MRSA strains was determined using the broth microdilution method.[\[5\]](#)

- Preparation of Inoculum: MRSA strains were grown in a suitable broth medium to a standardized cell density (e.g., 1.5×10^6 CFU/mL).[\[5\]](#)
- Serial Dilutions: A two-fold serial dilution of **Fijimycin C** was prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[\[5\]](#)
- Inoculation: Each well was inoculated with the bacterial suspension.
- Incubation: The plates were incubated at 37°C for 24 hours.[\[5\]](#)
- Determination of MIC: The MIC was recorded as the lowest concentration of **Fijimycin C** that showed no visible bacterial growth.[\[5\]](#) An indicator dye such as MTT can be used to aid in the visualization of bacterial growth.[\[5\]](#)

Visualizations

Experimental Workflow

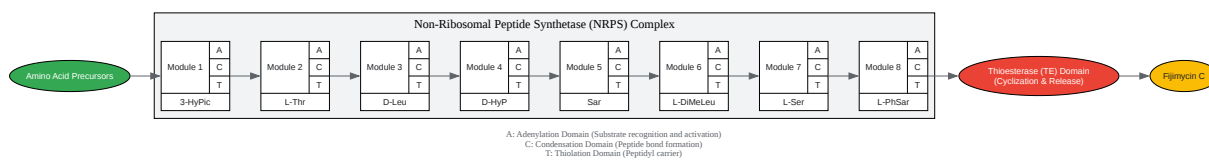


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Caption: Experimental workflow for the discovery and characterization of **Fijimycin C**.

Proposed Biosynthetic Pathway of **Fijimycin C**

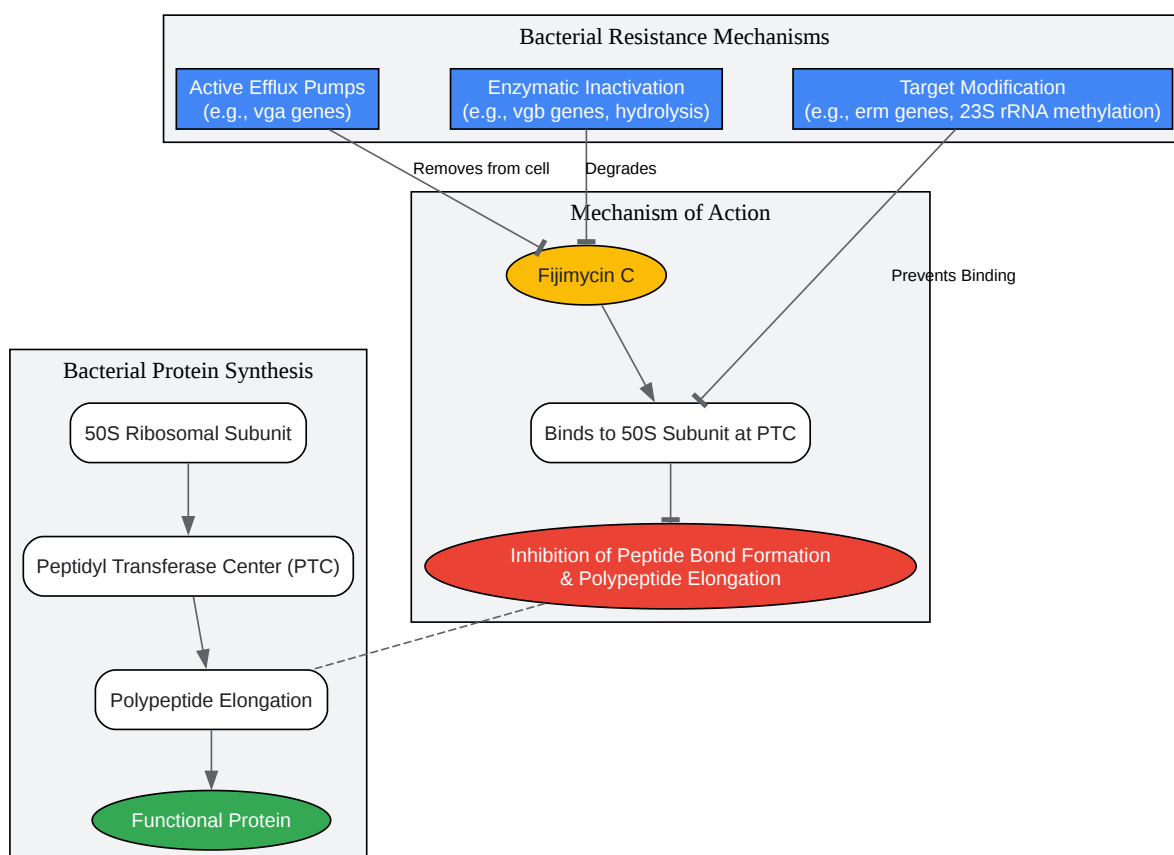
Fijimycin C, being a member of the etamycin class, is synthesized by a non-ribosomal peptide synthetase (NRPS) complex. This diagram illustrates a generalized model for the NRPS-mediated assembly of the **Fijimycin C** backbone. Each module is responsible for the incorporation of a specific amino acid.

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Caption: Proposed non-ribosomal peptide synthetase (NRPS) assembly line for **Fijimycin C**.

Mechanism of Action and Resistance

Fijimycin C, as a streptogramin B type antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This diagram illustrates its mechanism of action and the known pathways of bacterial resistance to this class of antibiotics.



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Caption: Mechanism of action of **Fijimycin C** and bacterial resistance pathways.

Conclusion

Fijimycin C represents a promising antibacterial agent discovered from a marine *Streptomyces* species. Its potent activity against MRSA warrants further investigation for its therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, chemical nature, biological activity, and experimental methodologies associated with **Fijimycin C**. The provided visualizations offer a clear understanding of the experimental workflow, its proposed biosynthesis, and its mechanism of action and resistance. Further research into the specific biosynthetic gene cluster and potential for synthetic modification could lead to the development of new and effective treatments for infections caused by multidrug-resistant bacteria.

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- To cite this document: BenchChem. [Fijimycin C: A Marine-Derived Depsipeptide with Potent Anti-MRSA Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1466044#fijimycin-c-discovery-from-marine-streptomyces-sp]

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